4H-1-Benzopyran-4-one, 6-methoxy-2-(2-(4-methoxyphenyl)ethyl)-
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Overview
Description
4H-1-Benzopyran-4-one, 6-methoxy-2-(2-(4-methoxyphenyl)ethyl)- is a chemical compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzopyran core with methoxy and phenylethyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-(4-methoxyphenyl)ethyl)- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of methoxy-substituted benzaldehyde and phenylethyl ketone in the presence of a base catalyst. The reaction is carried out under reflux conditions, followed by purification steps such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 6-methoxy-2-(2-(4-methoxyphenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy and phenylethyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted benzopyran derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It exhibits biological activities such as antioxidant, anti-inflammatory, and anticancer properties, making it a subject of interest in biological research.
Medicine: The compound’s potential therapeutic effects are explored in the development of new drugs for treating diseases like cancer and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-(4-methoxyphenyl)ethyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
4H-1-Benzopyran-4-one, 6-methoxy-2-(2-(4-methoxyphenyl)ethyl)- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)- and 4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl)-
Uniqueness: The presence of specific substituents such as the methoxy and phenylethyl groups in 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-(4-methoxyphenyl)ethyl)- contributes to its distinct chemical and biological properties, setting it apart from other benzopyran derivatives.
Properties
CAS No. |
111286-05-6 |
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Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
6-methoxy-2-[2-(4-methoxyphenyl)ethyl]chromen-4-one |
InChI |
InChI=1S/C19H18O4/c1-21-14-6-3-13(4-7-14)5-8-16-12-18(20)17-11-15(22-2)9-10-19(17)23-16/h3-4,6-7,9-12H,5,8H2,1-2H3 |
InChI Key |
RQDQHEBGEUXELB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C=CC(=C3)OC |
Origin of Product |
United States |
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